molecular formula C10H19NO2 B2432531 1-Amino-4-ethylcycloheptane-1-carboxylic acid CAS No. 1468480-24-1

1-Amino-4-ethylcycloheptane-1-carboxylic acid

Cat. No.: B2432531
CAS No.: 1468480-24-1
M. Wt: 185.267
InChI Key: WQBRLPRBNVHUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-ethylcycloheptane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.267. The purity is usually 95%.
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Scientific Research Applications

Ethylene Precursor Role

1-Aminocyclopropane-1-carboxylic acid (ACC), a close relative of 1-Amino-4-ethylcycloheptane-1-carboxylic acid, is a significant ethylene precursor in plants. Ethylene is a crucial plant hormone regulating a variety of vegetative and developmental processes. ACC is central to ethylene biosynthesis, with its formation varying in response to developmental, hormonal, and environmental cues. Studies have shown that ACC can be conjugated, metabolized in plants, or by rhizobacteria using ACC deaminase. The transport of ACC across short and long distances within the plant leads to remote ethylene responses (Vanderstraeten & Van Der Straeten, 2017).

Conformational Analysis in Derivatives and Peptides

The conformation of 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, including in peptides, has been a subject of research. The crystal structures of various derivatives have been determined, showing that the cyclohexane rings in these structures adopt an almost perfect chair conformation. This research is crucial for understanding the potential helical conformations of these compounds in various biological processes (Valle et al., 1988).

Role in Plant Development and Pathogen Virulence

ACC plays a signaling role independent of its biosynthesis in ethylene. It is involved in plant development, cell wall signaling, guard mother cell division, and pathogen virulence. Understanding the role of ACC in these processes provides insights into plant physiology and potential applications in agriculture (Polko & Kieber, 2019).

Biosynthetic Pathway and Ethylene Synthesis

The biosynthetic pathway of ethylene in plants involves ACC as a key component. The conversion of S-adenosyl-L-methionine to ACC by ACC synthases is a critical step in ethylene synthesis. This understanding is significant for controlling ethylene production, which can impact the shelf life and quality of fruits and vegetables (Jakubowicz, 2002).

Ethylene Biosynthesis Methodology

Updated protocols for analyzing components of the ethylene biosynthetic pathway, including ACC, have been developed. These methods optimize efficiency, repeatability, and accuracy for studying ethylene biosynthesis, benefiting research in plant physiology and agronomy (Bulens et al., 2011).

Properties

IUPAC Name

1-amino-4-ethylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-8-4-3-6-10(11,7-5-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBRLPRBNVHUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(CC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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